

Grewe Diamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Aminomethyl)-2-methylpyrimidin-4-amine

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Introduction: The Significance of Grewe Diamine

Grewe diamine, chemically known as 4-amino-5-aminomethyl-2-methylpyrimidine, is a pivotal intermediate in the industrial synthesis of Vitamin B1 (thiamine).^[1] Its pyrimidine core is a fundamental building block in various bioactive molecules.^{[2][3]} Beyond its established role in vitamin synthesis, Grewe diamine is gaining increasing attention as a versatile scaffold in drug discovery and a precursor in the development of novel agrochemicals and materials.^[4] This guide provides an in-depth exploration of the physicochemical properties, a detailed scalable synthesis protocol with mechanistic insights, and the expanding applications of this important diamine.

Physicochemical Properties of Grewe Diamine

A thorough understanding of the physicochemical properties of Grewe diamine is essential for its handling, reaction optimization, and formulation. The data presented below has been compiled and verified from multiple reputable sources.

Property	Value	Source(s)
Chemical Name	4-amino-5-aminomethyl-2-methylpyrimidine	[5]
Synonyms	Grewe Diamine, 2-Methyl-4-amino-5-(aminomethyl)pyrimidine	[4][5]
CAS Number	95-02-3	[4]
Molecular Formula	C ₆ H ₁₀ N ₄	[4]
Molecular Weight	138.17 g/mol	[4]
Melting Point	126 - 130 °C	[4]
Boiling Point	121 - 125 °C	[6][7]
Appearance	White to yellow to orange crystalline powder	[4]
Solubility	Slightly soluble in acetonitrile, aqueous base, and methanol (with heating)	[8]
Storage Conditions	2 - 8 °C, Refrigerator	[4][5]

Scalable Synthesis of Grewe Diamine: A Step-by-Step Protocol with Mechanistic Insights

The following protocol is based on a scalable synthesis method published in Organic Process Research & Development, which offers a high-yield and industrially viable route to Grewe diamine.[9][10] This three-step process begins with the formation of an enamine from 2-cyanoacetamide, followed by cyclization to form the pyrimidine ring, and finally, reduction of the nitrile group to yield the target diamine.

Step 1: Synthesis of 2-((Dimethylamino)methylene)-2-cyanoacetamide (Enamine Formation)

This initial step involves the activation of 2-cyanoacetamide with a Vilsmeier reagent, which is formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl_3).

Experimental Protocol:

- In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, cool a solution of 2-cyanoacetamide in an appropriate solvent (e.g., dichloromethane) to 0-5 °C.
- Slowly add phosphorus oxychloride (POCl_3) to dimethylformamide (DMF) at a controlled temperature (below 10 °C) to pre-form the Vilsmeier reagent.
- Add the prepared Vilsmeier reagent dropwise to the cooled solution of 2-cyanoacetamide, maintaining the reaction temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).
- Upon completion, carefully quench the reaction mixture with a cold aqueous solution of a base (e.g., sodium carbonate or potassium carbonate) to neutralize the acid and precipitate the product.
- Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2-((dimethylamino)methylene)-2-cyanoacetamide.

Expertise & Experience: The "Why" Behind the "How"

- Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium ion, is a powerful electrophile. [\[11\]](#) Its in situ formation from the relatively inexpensive DMF and POCl_3 is a cost-effective strategy for activating the methylene group of 2-cyanoacetamide, making it susceptible to nucleophilic attack by the amide nitrogen of another molecule of 2-cyanoacetamide, ultimately leading to the formation of the enamine.
- Temperature Control: The initial low temperature is crucial to control the exothermic reaction between DMF and POCl_3 and to prevent degradation of the starting materials and the product.

- **Basic Workup:** The use of a base during workup is essential to neutralize the acidic byproducts of the reaction and to deprotonate the enamine, facilitating its precipitation.

Step 2: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile (Pyrimidine Ring Formation)

The second step is a cyclization reaction where the newly formed enamine reacts with acetamidine to construct the pyrimidine ring.

Experimental Protocol:

- In a reaction vessel, dissolve the 2-((dimethylamino)methylene)-2-cyanoacetamide from Step 1 in a suitable solvent (e.g., ethanol or isopropanol).
- Add acetamidine hydrochloride and a base (e.g., sodium ethoxide or sodium methoxide) to the solution. The base is necessary to liberate the free acetamidine from its salt.
- Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
- After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization of the product.
- Filter the solid, wash with a small amount of cold solvent, and dry to yield 4-amino-2-methylpyrimidine-5-carbonitrile.

Expertise & Experience: The "Why" Behind the "How"

- **Acetamidine as the N-C-N Synthon:** Acetamidine provides the N-C-N fragment required to form the pyrimidine ring. The methyl group at the 2-position of the final product originates from the acetamidine.
- **Base-Mediated Cyclization:** The base deprotonates the acetamidine hydrochloride, generating the free acetamidine which is the active nucleophile. The reaction proceeds through a series of addition and elimination steps, ultimately leading to the formation of the stable aromatic pyrimidine ring.

- **Reflux Conditions:** The elevated temperature is necessary to provide the activation energy for the cyclization reaction to proceed at a reasonable rate.

Step 3: Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine) (Nitrile Reduction)

The final step is the reduction of the nitrile group on the pyrimidine ring to the primary amine, yielding Grewe diamine.

Experimental Protocol:

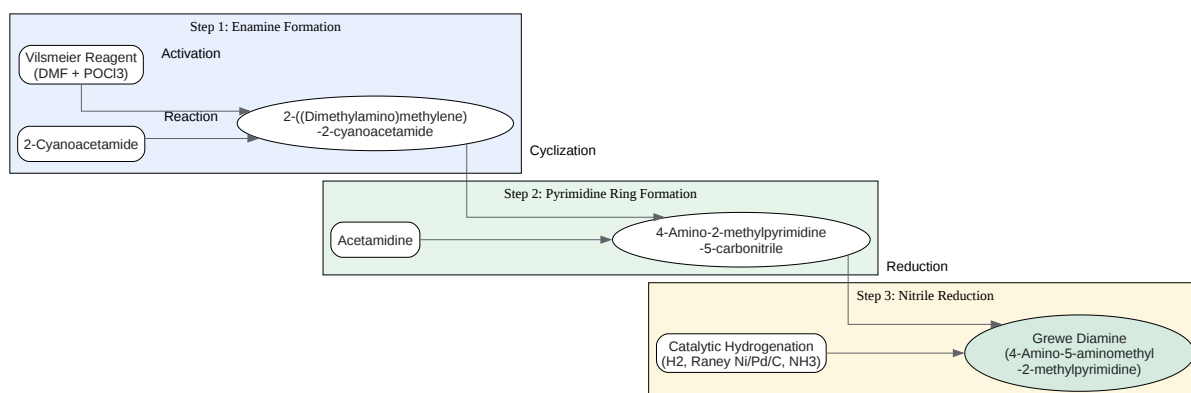
- In a high-pressure reactor (autoclave), suspend the 4-amino-2-methylpyrimidine-5-carbonitrile from Step 2 in a suitable solvent, such as methanol saturated with ammonia.
- Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).
- Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously.
- Monitor the hydrogen uptake to determine the reaction endpoint.
- Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude Grewe diamine.
- The product can be further purified by recrystallization from a suitable solvent system.

Expertise & Experience: The "Why" Behind the "How"

- **Catalytic Hydrogenation:** This is a standard and efficient method for the reduction of nitriles to primary amines.^{[12][13][14]} The catalyst provides a surface for the adsorption of both the nitrile and hydrogen, facilitating the reduction.
- **Role of Ammonia:** The presence of ammonia in the reaction mixture is crucial to suppress the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the initially formed primary amine with intermediate imines.^[13]

- High Pressure and Temperature: These conditions are necessary to ensure a sufficient rate of hydrogenation.

Visualization of the Synthesis Workflow



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Caption: Synthetic pathway for Grewe diamine.

Applications in Research and Drug Development

Grewe diamine's utility extends beyond its role as a vitamin precursor, with growing applications in several key scientific areas.

- **Pharmaceutical Development:** The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2][3] Grewe diamine serves as a valuable starting material for the synthesis of a wide range of pyrimidine derivatives. Research has shown that compounds derived from Grewe diamine exhibit potential as anti-cancer agents by inhibiting specific enzymes involved in tumor growth.[4] Its two reactive amino groups allow for the construction of diverse molecular libraries for screening against various therapeutic targets.[15]
- **Agrochemicals:** The inherent biological activity of the pyrimidine ring has been leveraged in the development of agrochemicals. Grewe diamine is used in the formulation of herbicides and pesticides, where it can target specific metabolic pathways in weeds and pests, contributing to improved crop yields and protection.[4]
- **Material Science:** The diamine nature of this compound makes it a potential monomer for the synthesis of novel polymers. Researchers are exploring its use in creating materials with unique properties that could be tailored for specific industrial applications.[4]

Conclusion

Grewe diamine is a compound of significant industrial and scientific importance. Its well-established role in Vitamin B1 synthesis is now complemented by its emerging potential in drug discovery, agrochemicals, and material science. The scalable and efficient synthesis of Grewe diamine, coupled with the versatility of its pyrimidine core, ensures its continued relevance in both academic and industrial research. This guide has provided a comprehensive overview of its properties, a detailed and mechanistically explained synthesis protocol, and a summary of its diverse applications, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

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- To cite this document: BenchChem. [Grewe Diamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011966#grewe-diamine-melting-point-and-boiling-point]

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